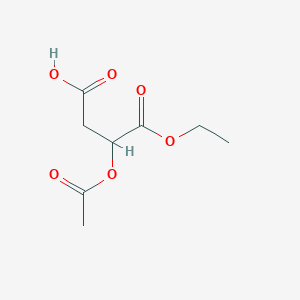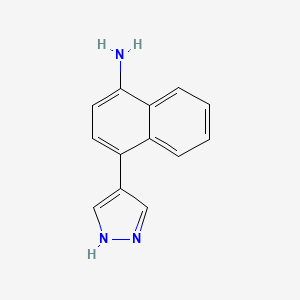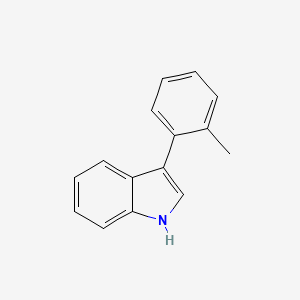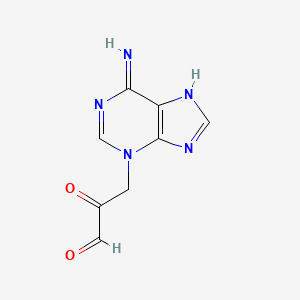![molecular formula C11H9FN2O B11893955 (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-91-6](/img/structure/B11893955.png)
(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol: is a fluorinated bipyridine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxymethyl group in its structure imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol typically involves the fluorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2,3’-bipyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The resulting fluorinated bipyridine is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: (5-Fluoro-[2,3’-bipyridin]-5’-yl)carboxylic acid.
Reduction: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for coordination chemistry and catalysis .
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through interactions with the target protein’s active site .
Comparaison Avec Des Composés Similaires
- (5-Fluoro-[3,3’-bipyridin]-4-yl)methanol
- (5-Fluoro-[2,2’-bipyridin]-5’-yl)methanol
Comparison: Compared to its analogs, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atom and the hydroxymethyl group. This positioning can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1346686-91-6 |
|---|---|
Formule moléculaire |
C11H9FN2O |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H9FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-6,15H,7H2 |
Clé InChI |
BVYFDJCOCBYGQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C2=CN=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)


![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)





